molecular formula C22H18BrF3N6O2 B12382788 PAT1inh-B01

PAT1inh-B01

Cat. No.: B12382788
M. Wt: 535.3 g/mol
InChI Key: GPOYUOYUWZBINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PAT1inh-B01 is a selective inhibitor of the solute carrier family 26 member 6 (SLC26A6) protein, which functions as a chloride/bicarbonate exchanger. This compound has shown significant potential in blocking fluid absorption in the small intestine, making it a valuable tool for research into small intestinal hyposecretory disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PAT1inh-B01 involves the formation of a pyrazolo-pyrido-pyrimidinone core structure. The key steps include:

Industrial Production Methods: While detailed industrial production methods are proprietary, the general approach involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: PAT1inh-B01 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with altered functional groups, while oxidation and reduction reactions can modify the oxidation state of specific atoms within the molecule .

Scientific Research Applications

PAT1inh-B01 has a wide range of applications in scientific research:

Mechanism of Action

PAT1inh-B01 exerts its effects by selectively inhibiting the SLC26A6 protein, which mediates chloride/bicarbonate exchange. The compound binds to the active site of SLC26A6, preventing the transport of chloride and bicarbonate ions across the cell membrane. This inhibition disrupts fluid absorption in the small intestine, making it a valuable tool for studying related disorders .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high selectivity for SLC26A6, making it a more precise tool for studying the physiological and pathological roles of this specific transporter. Its ability to block fluid absorption in the small intestine without affecting related transporters highlights its potential for targeted therapeutic applications .

Properties

Molecular Formula

C22H18BrF3N6O2

Molecular Weight

535.3 g/mol

IUPAC Name

11-[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]-5-phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one

InChI

InChI=1S/C22H18BrF3N6O2/c1-12-19(23)20(22(24,25)26)29-31(12)11-18(33)30-8-7-15-14(10-30)21(34)32-17(27-15)9-16(28-32)13-5-3-2-4-6-13/h2-6,9,28H,7-8,10-11H2,1H3

InChI Key

GPOYUOYUWZBINV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCC3=C(C2)C(=O)N4C(=N3)C=C(N4)C5=CC=CC=C5)C(F)(F)F)Br

Origin of Product

United States

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